molecular formula C15H23NOS B14470133 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 71740-69-7

1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene

Cat. No.: B14470133
CAS No.: 71740-69-7
M. Wt: 265.4 g/mol
InChI Key: MONCZXLECGZHPW-UHFFFAOYSA-N
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Description

1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring tert-butyl groups, a methyl group, and an oxo-sulfanylidene amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with tert-butyl groups using tert-butyl alcohol in the presence of a strong acid like sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a sulfide or thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its functional groups. The oxo-sulfanylidene amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: Similar structure but lacks the oxo-sulfanylidene amino group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains tert-butyl groups and a hydroxyl group but differs in the functional groups attached to the benzene ring.

Uniqueness

1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of the oxo-sulfanylidene amino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

71740-69-7

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

1,5-ditert-butyl-3-methyl-2-(sulfinylamino)benzene

InChI

InChI=1S/C15H23NOS/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16-18-17/h8-9H,1-7H3

InChI Key

MONCZXLECGZHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=S=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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